molecular formula C21H23FN2O3 B2781275 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946245-99-4

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2781275
CAS No.: 946245-99-4
M. Wt: 370.424
InChI Key: SHQXZMHALHTZQQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenoxy group, an isobutyryl group, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.

    Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, often using catalytic hydrogenation.

    Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the tetrahydroquinoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity, while the tetrahydroquinoline moiety can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can impart unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXZMHALHTZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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